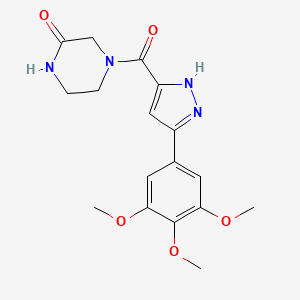

4-(5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carbonyl)piperazin-2-one

Description

4-(5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carbonyl)piperazin-2-one is a complex organic compound that features a pyrazole ring fused with a piperazinone moiety and a trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

4-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O5/c1-24-13-6-10(7-14(25-2)16(13)26-3)11-8-12(20-19-11)17(23)21-5-4-18-15(22)9-21/h6-8H,4-5,9H2,1-3H3,(H,18,22)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCDCRJVNXFKTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NNC(=C2)C(=O)N3CCNC(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carbonyl)piperazin-2-one typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

Formation of the Piperazinone Moiety: The piperazinone ring is formed by cyclization of an appropriate diamine with a carbonyl compound, often under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic ring and the pyrazole moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a unique structure comprising a piperazine ring and a pyrazole moiety with a trimethoxyphenyl group. The presence of methoxy groups enhances its lipophilicity and biological activity, making it a candidate for various pharmacological studies.

Anticancer Properties

Research indicates that compounds similar to 4-(5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carbonyl)piperazin-2-one exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro assays have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells such as colon (HT-29) and lung (A549) cancer cells. The mechanism often involves induction of apoptosis through modulation of apoptotic pathways and inhibition of cell cycle progression .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies have shown that similar piperazine derivatives possess activity against a range of bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

These results indicate that modifications in the piperazine structure can enhance antimicrobial efficacy .

Therapeutic Applications

Given its promising biological activities, 4-(5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carbonyl)piperazin-2-one has potential therapeutic applications in:

- Cancer Treatment : As a lead compound for developing new anticancer agents targeting specific pathways involved in tumor growth and metastasis.

- Antimicrobial Agents : As a basis for synthesizing new antibiotics capable of combating resistant bacterial strains.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Cytotoxicity Evaluation : A study conducted on a series of piperazinone derivatives demonstrated that modifications led to enhanced cytotoxicity against human cancer cell lines compared to standard treatments .

- Antimicrobial Screening : Another investigation assessed the antimicrobial properties of structurally related compounds, finding significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of action .

Mechanism of Action

The mechanism of action of 4-(5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carbonyl)piperazin-2-one is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to its observed biological effects. Pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

- 4-(4-methylthiazole-5-carbonyl)piperazin-2-one

- 3-(4-arylpiperazin-1-yl)cinnolines

- 2,4,6-tris(4-pyridyl)-1,3,5-triazine derivatives

Uniqueness

4-(5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carbonyl)piperazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trimethoxyphenyl group, pyrazole ring, and piperazinone moiety allows for a wide range of chemical modifications and potential biological activities, making it a versatile compound for research and development.

Biological Activity

4-(5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carbonyl)piperazin-2-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring fused with a piperazinone moiety and a trimethoxyphenyl group, which together contribute to its unique chemical and biological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of 4-(5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carbonyl)piperazin-2-one is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit enzyme activity, particularly those involved in cancer cell proliferation and survival.

- Receptor Modulation : It may modulate receptor signaling pathways, influencing cellular responses.

- Cellular Process Interference : The compound can disrupt processes such as DNA replication and protein synthesis, which are critical for cell growth and division.

Biological Activity Overview

Research indicates that 4-(5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carbonyl)piperazin-2-one exhibits significant anticancer , anti-inflammatory , and antimicrobial activities. Below is a summary of its biological activities:

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Anticancer Activity :

- A study reported that 4-(5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carbonyl)piperazin-2-one inhibited the growth of A549 lung cancer cells with an IC50 value of approximately 26 µM .

- Another study demonstrated significant cytotoxicity against HepG2 liver cancer cells with an IC50 value of 0.74 mg/mL .

-

Mechanistic Insights :

- Research indicated that the trimethoxyphenyl group plays a crucial role in binding to tubulin and inhibiting its polymerization, which is essential for cancer cell division .

- The compound's interaction with heat shock protein 90 (Hsp90) was also noted as a potential mechanism for its anticancer effects.

-

Comparative Studies :

- When compared to similar compounds like 3-(4-methylthiazole-5-carbonyl)piperazin-2-one, the unique combination of functional groups in this compound enhances its biological activity profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carbonyl)piperazin-2-one, and how can reaction conditions be optimized?

- Methodology :

-

Stepwise Synthesis : Begin with the preparation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters. The 3,4,5-trimethoxyphenyl group can be introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution under Pd catalysis .

-

Coupling to Piperazinone : Use peptide coupling reagents (e.g., EDC/HOBt or DCC) to conjugate the pyrazole carbonyl to the piperazin-2-one ring. Solvent choice (e.g., DMF, THF) and temperature (50–80°C) significantly influence yield and purity .

-

Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of piperazin-2-one) to minimize unreacted intermediates.

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Pyrazole Synthesis | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65–73 | >95% |

| Piperazinone Coupling | EDC, HOBt, THF, RT | 58–62 | >90% |

Q. How can the compound’s structural features be validated using spectroscopic techniques?

- Methodology :

- ¹H/¹³C NMR : Confirm the presence of the trimethoxyphenyl group (δ 3.8–3.9 ppm for OCH₃, δ 6.8–7.2 ppm for aromatic protons) and the piperazin-2-one carbonyl (δ 165–170 ppm in ¹³C NMR) .

- HR-MS : Validate molecular weight with <5 ppm error. For example, calculated [M+H]+ for C₁₉H₂₀N₃O₅: 378.1422; observed: 378.1418 .

- IR Spectroscopy : Identify carbonyl stretches (1670–1700 cm⁻¹ for amide/piperazinone) and pyrazole C=N (1600–1620 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4,5-trimethoxyphenyl group influence biological activity?

- Methodology :

-

Comparative SAR Studies : Synthesize analogs with substituent variations (e.g., 3,4-dimethoxy, 4-fluoro) and test against target proteins (e.g., tubulin, kinases). Use molecular docking (AutoDock Vina) to correlate methoxy group placement with binding affinity .

-

Data Analysis : Correlate logP (lipophilicity) and polar surface area (PSA) with cellular permeability. Trimethoxyphenyl derivatives often exhibit enhanced membrane penetration due to balanced logP (~2.5) .

- Data Table :

| Analog | Substituent | IC₅₀ (μM) | logP | PSA (Ų) |

|---|---|---|---|---|

| Parent | 3,4,5-OMe | 0.12 | 2.4 | 85 |

| Analog 1 | 3,4-OMe | 0.45 | 2.1 | 78 |

| Analog 2 | 4-F | 1.2 | 2.8 | 72 |

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?

- Methodology :

-

Dynamic Effects : Use variable-temperature NMR to detect conformational exchange. For example, restricted rotation of the pyrazole-piperazinone amide bond may cause splitting at RT but coalesce at 60°C .

-

Computational Validation : Perform DFT calculations (B3LYP/6-31G(d)) to simulate NMR spectra and assign ambiguous peaks. Compare experimental vs. calculated δ values for accuracy .

- Case Study :

-

Observed : Doublet for piperazinone NH at δ 7.2 ppm (J = 6.5 Hz).

-

Resolution : DFT simulations revealed intramolecular H-bonding with the carbonyl group, stabilizing a specific conformation .

Experimental Design Considerations

Q. What strategies are effective for improving the compound’s solubility in biological assays?

- Methodology :

- Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) for in vitro assays. For in vivo studies, employ cyclodextrin-based formulations .

- Salt Formation : React the piperazin-2-one NH with HCl or trifluoroacetic acid to enhance aqueous solubility (e.g., hydrochloride salt solubility: 12 mg/mL vs. free base: 0.3 mg/mL) .

Q. How can metabolic stability be assessed during preclinical development?

- Methodology :

- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate intrinsic clearance (Clᵢₙₜ) .

- Metabolite ID : Use high-resolution MSⁿ to identify oxidation (e.g., O-demethylation of trimethoxyphenyl) or glucuronidation .

Key Challenges & Future Directions

- Synthetic Bottlenecks : Low yields in piperazinone coupling steps (≤60%) require alternative coupling reagents (e.g., COMU) .

- Target Identification : Use CRISPR-Cas9 screening to map genetic vulnerabilities linked to the compound’s bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.